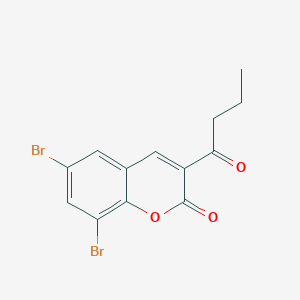

6,8-dibromo-3-butyryl-2H-chromen-2-one

Description

Significance of Chromenone and Coumarin (B35378) Scaffolds in Medicinal Chemistry

Chromenone and its derivatives, particularly coumarins, are recognized as privileged scaffolds in drug discovery. mdpi.com This designation stems from their ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. chemicalbook.comresearchgate.net These naturally occurring benzopyrones, found in many plants, fungi, and microorganisms, have been extensively studied and modified to develop new therapeutic agents. chemicalbook.comresearchgate.net

The simple, low molecular weight structure of the coumarin nucleus, combined with its high bioavailability and solubility in organic solvents, makes it an attractive starting point for the synthesis of new drugs. chemicalbook.com The biological activities attributed to coumarin derivatives are diverse and include:

Anticancer: Coumarin derivatives have been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including those for breast cancer and melanoma. semanticscholar.orgnih.gov Some have demonstrated cytotoxicity against malignant melanoma, leukemia, and carcinomas of the kidney, prostate, and breast. nih.gov

Anticoagulant: The coumarin derivative warfarin (B611796) is a well-known anticoagulant used to prevent blood clots. asianpubs.orgchemscene.com

Anti-inflammatory: Many natural and synthetic coumarins exhibit potent anti-inflammatory activity through various mechanisms. nih.gov

Antimicrobial: Coumarins have shown significant antibacterial and antifungal properties. chemicalbook.comasianpubs.orgpharmint.net

Neuroprotective: These compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting enzymes such as acetylcholinesterase. semanticscholar.orgnih.govnih.gov

Antioxidant: The scaffold is also associated with significant antioxidant properties. asianpubs.orgnih.gov

The versatility of the coumarin scaffold allows for extensive functionalization, enabling chemists to fine-tune its biological activity. researchgate.net

Overview of Halogenated Coumarin Derivatives in Drug Discovery

The introduction of halogen atoms, such as bromine, chlorine, or iodine, into the coumarin scaffold is a common strategy in medicinal chemistry to enhance a compound's therapeutic properties. researchgate.net Halogenation can significantly impact the lipophilicity of a molecule, which in turn can improve its ability to penetrate lipid membranes and reach its biological target. researchgate.net This modification has been successfully applied to various classes of drugs, including antibiotics and antineoplastic agents. researchgate.net

Specifically, brominated coumarins have demonstrated a range of potent biological effects:

Antimicrobial Activity: Halogenated coumarins have been shown to be effective against a variety of fungi and bacteria. pharmint.net For instance, certain brominated coumarins have displayed significant antifungal activity, in some cases higher than the parent coumarin compound. pharmint.net Studies on compounds like 3-(2-bromoacetyl)-2H-chromen-2-one have shown bacterial growth inhibition against several species. researchgate.netacademicjournals.org

Anticancer Activity: The presence of halogens can enhance the antiproliferative effects of coumarins. researchgate.net Research on 6- and 6,8-halogenated coumarins has highlighted their potential as anticancer agents, with some derivatives showing potent activity against thyroid cancer cells. researchgate.net Specifically, 6,8-dibromo derivatives have been investigated for their cytotoxic effects. researchgate.net

Antifungal Properties: The addition of bromine to the coumarin structure can lead to compounds with significant antifungal potential. researchgate.netnih.gov

The position and number of halogen atoms on the coumarin ring are critical factors that influence the compound's biological activity.

Research Context of 6,8-Dibromo-3-butyryl-2H-chromen-2-one

While extensive research exists for the broader class of halogenated coumarins, specific data on this compound is more limited. However, its structure suggests it is an area of interest for its potential biological activities, drawing from the properties of both its dibrominated core and its 3-butyryl substituent. The synthesis of related compounds, such as 6-bromo-3-butyryl-2H-chromen-2-one, typically involves the reaction of a substituted salicylaldehyde (B1680747) (in this case, 5-bromosalicylaldehyde) with an appropriate beta-ketoester (ethyl butyrylacetate). chemicalbook.com

The biological activity of this specific compound can be inferred from studies on its close structural analogs. For example, research on 3-acetyl-6,8-dibromo-2H-chromen-2-one, which differs only by the length of the acyl chain (acetyl vs. butyryl), provides valuable insights.

Antibacterial and Antifungal Research Studies on various halogenated coumarins have demonstrated their potential as antimicrobial agents. nih.gov For example, 6,8-dibromo-4(3H)quinazolinone derivatives have been screened for their activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov Similarly, compounds like 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one have shown notable antioxidant and antimicrobial properties. researchgate.net The antibacterial activity of a synthesized 2H-chromen-2-one derivative was tested against Staphylococcus aureus, Escherichia coli, and Bacillus cereus, showing significant effects. asianpubs.org

| Compound | Microorganism | Activity/Result | Reference |

|---|---|---|---|

| 3-(2-Bromoacetyl)-6-chloro-2H-chromen-2-one | Various bacteria | Moderate bacterial inhibition | researchgate.net |

| A 2H-Chromen-2-one derivative | Staphylococcus aureus | Significant antibacterial effect | asianpubs.org |

| A 2H-Chromen-2-one derivative | Escherichia coli | Significant antibacterial effect | asianpubs.org |

| A 2H-Chromen-2-one derivative | Bacillus cereus | Significant antibacterial effect | asianpubs.org |

| 6,8-disubstituted coumarin-1,2,3-triazole conjugates | Various bacteria | Significant in vitro antibacterial activity | researchgate.net |

Antiproliferative Research The cytotoxic potential of coumarins is a major focus of research. The utility of 3-acetyl-6-bromo-2H-chromen-2-one as a precursor for synthesizing new heterocyclic compounds with potential antiproliferative activity has been explored. nih.govnih.govmdpi.com These studies have yielded derivatives with promising antitumor activity against liver carcinoma cell lines. nih.govresearchgate.net

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine (B1248293) derivative of 6-bromo-coumarin | Liver Carcinoma (HEPG2-1) | Promising antitumor activity (IC50 = 2.70 ± 0.28 µM) | nih.govresearchgate.net |

| Thiazole (B1198619) derivative of 6-bromo-coumarin | Liver Carcinoma (HEPG2-1) | Promising antitumor activity (IC50 = 3.50 ± 0.23 µM) | nih.govresearchgate.net |

| 1,3,4-Thiadiazole (B1197879) derivative of 6-bromo-coumarin | Liver Carcinoma (HEPG2-1) | Promising antitumor activity (IC50 = 4.90 ± 0.69 µM) | nih.govresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

6,8-dibromo-3-butanoylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O3/c1-2-3-11(16)9-5-7-4-8(14)6-10(15)12(7)18-13(9)17/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOMXLHCIWLDDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC2=CC(=CC(=C2OC1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379086 | |

| Record name | 6,8-dibromo-3-butyryl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3855-85-4 | |

| Record name | 6,8-dibromo-3-butyryl-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Derivatization and Structural Modification of 6,8 Dibromo 3 Butyryl 2h Chromen 2 One and Its Analogs

Chemical Transformations of the Butyryl Group at C-3

The butyryl group at the C-3 position of the coumarin (B35378) ring is a key site for chemical transformations. Its carbonyl and α-methylene groups offer points for condensation, substitution, and cyclization reactions. Analogous reactions are widely reported for the closely related 3-acetylcoumarins, providing a basis for the expected reactivity of the 3-butyryl derivative.

A primary transformation involves the Claisen-Schmidt condensation of the 3-acyl group with various aromatic aldehydes. gavinpublishers.comnih.gov This reaction, typically catalyzed by a base like piperidine (B6355638), extends the side chain to form coumarin-chalcone hybrids, which serve as versatile intermediates for further synthesis. gavinpublishers.comuobaghdad.edu.iq For instance, 3-acetyl-6-bromo-2H-chromen-2-one can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield an enaminone, a reactive intermediate for synthesizing various heterocyclic systems. mdpi.com

The acetyl group of 3-acetylcoumarin (B160212) can be brominated to yield 3-(2-bromoacetyl)-2H-chromen-2-one. scispace.comresearchgate.net This α-haloketone is a potent electrophile, readily reacting with nucleophiles to build more complex heterocyclic structures. mdpi.com For example, it can undergo Gewald's thiophene (B33073) synthesis by reacting with elemental sulfur and an active methylene (B1212753) compound like malononitrile (B47326) or ethyl cyanoacetate. mdpi.com

Furthermore, the carbonyl group can react with hydrazine (B178648) derivatives. The reaction of 3-acylcoumarins with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) is a common method to synthesize coumarin-pyrazole hybrids. mdpi.com

Table 1: Examples of C-3 Butyryl/Acetyl Group Transformations This table is interactive. Click on the headers to sort.

| Starting Material Analog | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 3-Acetyl-6-bromo-2H-chromen-2-one | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Enaminone | mdpi.com |

| 3-Acetylcoumarin | Aromatic Aldehydes, Piperidine | Coumarin-Chalcone Hybrid | gavinpublishers.comnih.govuobaghdad.edu.iq |

| 3-Acetylcoumarin | Bromine | 3-(2-Bromoacetyl)-2H-chromen-2-one | scispace.comresearchgate.net |

| 3-(2-Bromoacetyl)-2H-chromen-2-one | Malononitrile, Sulfur, Triethylamine | Thiophene Derivative | mdpi.com |

Modifications of the Dibrominated Benzene (B151609) Ring

The two bromine atoms on the benzene portion of the coumarin scaffold are potential sites for modification, primarily through nucleophilic aromatic substitution reactions. However, synthetic strategies more commonly employ pre-brominated precursors, such as 3,5-dibromosalicylaldehyde (B1199182) or 3,5-dibromoresorcinol, to construct the coumarin ring system, rather than modifying the bromines after the coumarin ring is formed. nih.gov

The synthesis of 6,8-dibromo-3-nitro-2-phenyl-2H-chromene, for example, is achieved through the reaction of 4,5-dibromo-2-hydroxy-benzaldehyde with (2-nitro-vinyl)-benzene, illustrating the use of a brominated starting material. nih.gov While direct substitution of the bromine atoms on the coumarin ring is chemically feasible, it can be challenging and may require specific catalysts or harsh reaction conditions. These positions are electron-deficient, making them susceptible to nucleophilic attack, though such transformations for this specific compound are not widely detailed in recent literature.

Hybridization Strategies with Other Bioactive Moieties

A prominent strategy in medicinal chemistry involves molecular hybridization, which combines two or more pharmacophores into a single molecule to create new compounds with potentially enhanced or synergistic biological activities. rsc.org The coumarin nucleus, including its 6,8-dibromo derivative, is an excellent platform for such strategies.

Coumarin hybrids incorporating various heterocyclic rings have been extensively synthesized and studied. nih.govarabjchem.orgrsc.org

Coumarin-Pyrazole Conjugates: These hybrids are often synthesized from coumarin-chalcone intermediates. The reaction of a coumarin-chalcone with hydrazine hydrate or its derivatives leads to the cyclization of the α,β-unsaturated ketone system to form a pyrazoline ring, which can be subsequently oxidized to a pyrazole (B372694). researchgate.netrsc.org An alternative route involves the direct reaction of a 3-acylcoumarin derivative with hydrazine. mdpi.comnih.gov These hybrid molecules are explored for a range of biological activities. benthamdirect.comresearchgate.net

Coumarin-Thiazole Conjugates: A common method for synthesizing coumarin-thiazole hybrids is the Hantzsch thiazole (B1198619) synthesis. arabjchem.org This typically involves the reaction of a 3-(α-haloacetyl)coumarin, such as 3-(2-bromoacetyl)-2H-chromen-2-one, with a thioamide-containing compound like thiourea (B124793) or thiosemicarbazide. scispace.comrsc.org The resulting coumarin-thiazole congeners are investigated for various therapeutic applications. nih.govnih.gov

Coumarin-Pyran Conjugates: Fused coumarin-pyran systems can be synthesized through multi-component reactions. researchgate.netresearchgate.net For example, a three-component reaction of 4-hydroxycoumarin, an aldehyde, and an activated methylene compound can yield pyran-fused coumarins. rsc.org Microwave-assisted synthesis has also been employed to efficiently construct these hybrids. researchgate.net

Coumarin-Pyridine Conjugates: The synthesis of coumarin-pyridine hybrids can be achieved through various routes. arabjchem.orgnih.gov One approach involves the reaction of coumarin-chalcone precursors with reagents like malononitrile in the presence of ammonium (B1175870) acetate, which leads to the formation of a substituted pyridine (B92270) ring. gavinpublishers.com Multi-component reactions and the use of specialized catalysts have also been developed to create libraries of coumarin-fused pyridine derivatives. rsc.orgresearchgate.net

Table 2: Synthesis of Coumarin-Heterocycle Hybrids This table is interactive. Click on the headers to sort.

| Target Heterocycle | Common Precursor | Key Reagent(s) | Synthetic Strategy | Reference |

|---|---|---|---|---|

| Pyrazole | Coumarin-Chalcone | Hydrazine Hydrate | Cyclocondensation | researchgate.netrsc.org |

| Thiazole | 3-(2-Bromoacetyl)coumarin | Thiourea / Thiosemicarbazide | Hantzsch Synthesis | scispace.comarabjchem.orgrsc.org |

| Pyran | 4-Hydroxycoumarin | Aldehyde, Malononitrile | Multi-component Reaction | rsc.orgresearchgate.net |

Chalcones are α,β-unsaturated ketones that form a significant class of bioactive compounds. The hybridization of coumarin and chalcone (B49325) moieties has yielded derivatives with interesting biological profiles. rsc.org The most prevalent method for synthesizing these hybrids is the Claisen-Schmidt condensation. nih.govresearchgate.net

This reaction involves the base-catalyzed condensation of a 3-acylcoumarin, such as 3-butyryl- or 3-acetylcoumarin, with a substituted aromatic or heteroaromatic aldehyde. nih.govuobaghdad.edu.iq The reaction is typically carried out in a protic solvent like ethanol (B145695) with a catalytic amount of a base, such as piperidine. nih.govuobaghdad.edu.iq The resulting (E)-3-cinnamoyl-2H-chromen-2-one derivatives serve not only as final products but also as crucial intermediates for synthesizing other heterocyclic systems like pyrimidines and pyridines. gavinpublishers.comuobaghdad.edu.iq

Table 3: Examples of Synthesized Chalcone-Coumarin Hybrids This table is interactive. Click on the headers to sort.

| 3-Acylcoumarin Precursor | Aldehyde | Catalyst | Product | Reference |

|---|---|---|---|---|

| 3-Acetylcoumarin | Substituted Benzaldehydes | Piperidine | (E)-3-(3-aryl-acryloyl)-2H-chromen-2-one | nih.gov |

| 3-Acetylcoumarin | 4-Nitrobenzaldehyde | Piperidine | (E)-3-(3-(4-nitrophenyl)acryloyl)-2H-chromen-2-one | gavinpublishers.com |

| 3-Acetylcoumarin | Isovanillin | Piperidine | (E)-3-(3-(4-hydroxy-3-methoxyphenyl)acryloyl)-2H-chromen-2-one | gavinpublishers.com |

Structure Activity Relationship Sar Studies of Dibrominated Chromenones

Influence of Halogenation Pattern on Biological Activity

The number, type, and position of halogen substituents on the chromenone ring are critical determinants of biological activity. mdpi.com Halogenation can significantly alter the molecule's electronic, steric, and lipophilic properties, thereby influencing its interaction with biological targets. Studies have shown that introducing chlorine or bromine atoms into flavonoid and coumarin (B35378) structures can have a significant effect on their antimicrobial and antitumor properties. nih.govjournalajrb.com

Positional Effects of Bromine Substituents (e.g., C-6, C-8)

The positions of bromine atoms on the benzopyrone ring profoundly impact the molecule's bioactivity. The C-6 and C-8 positions are frequently targeted for substitution. For instance, a study on benzylsulfone coumarin derivatives found that 6-bromo-3-[(4-fluorobenzyl)sulfonyl]-2H-chromen-2-one was one of the most potent inhibitors of the PI3K enzyme, with broad-spectrum anti-tumor activity against several cancer cell lines. nih.gov This highlights the positive contribution of a bromine atom at the C-6 position. nih.gov

Further research into β-carboline derivatives has also underscored the importance of substitution at the C-6 and C-8 positions for enhancing antitumor activity. nih.gov Although on a different heterocyclic system, this work showed that modifying these specific positions could dramatically increase potency, suggesting that the C-6 and C-8 region of such fused ring systems is critical for interaction with antitumor targets. nih.gov The synthesis of compounds like 3-bromo-4-methyl-8-amino substituted coumarins and 6,8-dibromo-3-nitro-2-phenyl-2H-chromene demonstrates the chemical tractability and interest in the 6,8-disubstitution pattern for creating potentially bioactive molecules. mdpi.com

Impact on Molecular Interactions and Target Binding

The presence of bromine atoms at positions C-6 and C-8 can significantly influence how the molecule binds to its biological targets. Bromine is highly electronegative and lipophilic, and its introduction can enhance a compound's ability to cross cell membranes. Furthermore, bromine atoms can participate in specific, non-covalent interactions known as halogen bonds. These interactions, which occur between an electrophilic region on the halogen and a nucleophilic site on a target protein (like an oxygen or nitrogen atom), can be crucial for stabilizing the ligand-target complex and enhancing binding affinity.

Studies on phenanthrene (B1679779) derivatives have shown that the position and number of bromine substituents dramatically change self-assembly behaviors through various intermolecular interactions, including Br···Br halogen bonding and Br···O contacts. derpharmachemica.com Specifically, in the crystal structure of 6,8-dibromo-3-nitro-2-phenyl-2H-chromene, Br···O contacts involving the nitro group's oxygen atoms were observed, demonstrating the capacity of bromine at these positions to form such stabilizing interactions. derpharmachemica.com These directed interactions can provide a structural basis for the enhanced or altered biological activity seen in brominated chromenones by ensuring a more specific and stable fit within a receptor's binding pocket.

Role of the C-3 Acyl Substituent (Butyryl vs. Acetyl) in Bioactivity

The substituent at the C-3 position of the chromenone ring is pivotal for its biological activity. mdpi.comnih.gov Coumarins bearing an acyl group at this position have been reported as potent agents against various targets. mdpi.comnih.gov The 3-acetyl group, in particular, is a common feature in many bioactive coumarins and often serves as a precursor for synthesizing more complex heterocyclic derivatives. researchgate.net For example, 3-acetylcoumarin (B160212) derivatives have shown promising anticancer, antimicrobial, and antioxidant activities. researchgate.net

While direct comparative studies on the biological activity of 6,8-dibromo-3-butyryl-2H-chromen-2-one versus its 3-acetyl analogue are not detailed in the available literature, inferences can be drawn from general SAR principles. The key difference between a butyryl (CO-CH₂CH₂CH₃) and an acetyl (CO-CH₃) group is the length of the alkyl chain. The longer, more lipophilic butyryl group can lead to several effects:

Enhanced Lipophilicity: The increased lipid solubility can improve the compound's ability to penetrate biological membranes, potentially leading to better bioavailability or access to intracellular targets.

Hydrophobic Interactions: The extended alkyl chain of the butyryl group can form more extensive van der Waals or hydrophobic interactions with nonpolar pockets within a target enzyme or receptor. This can lead to increased binding affinity compared to the smaller acetyl group.

Conversely, the larger steric bulk of the butyryl group could also lead to a decrease in activity if the binding site is sterically constrained. The optimal acyl substituent is therefore dependent on the specific topology of the target's binding site.

SAR of Hybrid and Derivatized Chromenone Scaffolds

A powerful strategy in drug discovery is molecular hybridization, where two or more pharmacophores are combined into a single molecule to create agents with improved affinity, better selectivity, or a dual mode of action. The brominated chromenone scaffold is an excellent starting point for such derivatization.

Significant research has been conducted on using 3-acetyl-6-bromo-2H-chromen-2-one as a versatile building block for synthesizing novel heterocyclic compounds with potential antiproliferative activity. By reacting this precursor, various hybrid molecules incorporating pyrazolo[1,5-a]pyrimidine (B1248293), 1,3,4-thiadiazole (B1197879), and thiazole (B1198619) moieties have been created. These new scaffolds have been evaluated for their antitumor activity against liver carcinoma cell lines (HEPG2-1), with several compounds showing promising potency.

The results indicate that the nature of the heterocyclic system attached to the brominated chromenone core is critical for antitumor activity. For example, a pyrazolo[1,5-a]pyrimidine derivative (7c ) and a specific thiazole derivative (23g ) demonstrated the highest potency among the synthesized compounds.

Table 1: Antitumor Activity of Hybrid Derivatives of 6-bromo-2H-chromen-2-one against Liver Carcinoma Cells (HEPG2-1) This table is interactive. You can sort and filter the data.

| Compound ID | Heterocyclic Moiety | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 7c | Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 | nih.gov |

| 23g | Thiazole | 3.50 ± 0.23 | nih.gov |

| 18a | 1,3,4-Thiadiazole | 4.90 ± 0.69 | nih.gov |

Preclinical and Mechanistic Biological Investigations of 6,8 Dibromo 3 Butyryl 2h Chromen 2 One Analogs

Enzyme Inhibition Studies

The coumarin (B35378) scaffold is a privileged structure in medicinal chemistry, known to interact with various enzymes. The inhibitory potential of coumarin derivatives is often influenced by the nature and position of substituents on the benzopyrone ring system.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases like Alzheimer's. Coumarin derivatives have been extensively investigated as inhibitors of these enzymes.

Research into coumarin-chalcone hybrids has shed light on the structural requirements for cholinesterase inhibition. Studies indicate that the substitution pattern on the coumarin and the associated chalcone (B49325) fragment significantly impacts inhibitory activity and selectivity. For instance, coumarin-chalcone hybrids with specific side-chains have demonstrated potent and selective inhibition of AChE over BChE. nih.govnih.gov A kinetic analysis of a particularly active compound from one study, compound 5e, revealed a mixed-type inhibition mechanism against AChE. nih.gov Computational docking studies suggest that these types of hybrids can bind to key amino acid residues like Trp 279, Tyr334, and Trp 84 in the active site of AChE. nih.gov While ortho-substituted analogs on the chalcone portion tended to favor BChE inhibition, para-substituted analogs showed more potent activity against AChE. nih.gov

In another study, halogenated coumarin-chalcones were synthesized and evaluated. While these specific compounds were generally weak inhibitors of AChE, some showed moderate inhibition of BChE. nih.gov This suggests that halogenation can influence the selectivity profile of coumarin derivatives towards the two cholinesterases.

Given that the butyryl group at the C3 position of 6,8-dibromo-3-butyryl-2H-chromen-2-one could interact with the active site of cholinesterases, and the presence of bromo groups could influence binding, it is plausible that this compound may exhibit some level of cholinesterase inhibitory activity. However, without direct experimental data, its potency and selectivity remain speculative.

Monoamine oxidase B (MAO-B) is another important enzyme implicated in neurodegenerative disorders, and its inhibition is a validated therapeutic strategy. Coumarins have emerged as a promising scaffold for the development of MAO-B inhibitors. nih.gov

Structure-activity relationship studies have revealed that substitutions on the coumarin ring are crucial for MAO-B inhibitory activity. For example, a series of halogenated coumarin-chalcones were found to be potent and selective inhibitors of MAO-B. nih.gov In this series, compounds with a 4-fluorophenyl (CC1) and a 2,4-dichlorophenyl (CC2) chalcone moiety exhibited the most potent MAO-B inhibition with IC50 values of 0.69 µM and 0.51 µM, respectively. nih.gov These compounds were identified as reversible and competitive inhibitors. nih.gov The presence and position of halogen atoms on the phenyl ring were found to be critical for the observed inhibitory activity. nih.gov

Furthermore, studies on 3-phenylcoumarins have shown that this substitution pattern can significantly enhance MAO-B inhibition. scienceopen.commdpi.com The steric and electronic properties of substituents on the 3-phenyl ring, including halogens like bromine, were found to be favorable for MAO-B inhibitory activity. mdpi.com

Table 1: MAO-B and BChE Inhibition by Halogenated Coumarin-Chalcone Analogs

| Compound | MAO-B IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| CC1 | 0.69 | > 40 |

| CC2 | 0.51 | 7.00 |

Data sourced from a study on halogenated coumarin-chalcones. nih.gov

Lipoxygenases (LOXs) are a family of enzymes involved in the inflammatory cascade, making them attractive targets for the development of anti-inflammatory agents. Coumarin derivatives have been reported to possess LOX inhibitory activity. nih.govmdpi.com

In a study evaluating a series of coumarin derivatives, the presence of a benzoyl group at the C3 position was found to be a key feature for potent lipoxygenase inhibition. nih.gov For example, 3-benzoyl-7-(benzyloxy)-2H-chromen-2-one was the most potent inhibitor in the tested series, with an inhibition of 96.6%. nih.gov This highlights the importance of the C3 substituent in mediating the interaction with the LOX active site.

The butyryl group in "this compound" is an acyl substituent at the C3 position, similar to the benzoyl group in the highly active compounds. This structural similarity suggests that the target compound could potentially inhibit lipoxygenase. The electronic and steric effects of the 6,8-dibromo substitutions would further modulate this activity.

Antimicrobial Activity Evaluation

The emergence of drug-resistant microbial strains has necessitated the search for novel antimicrobial agents. Coumarins have been identified as a class of compounds with a broad spectrum of antimicrobial activities. nih.gov

The antibacterial potential of coumarins is significantly influenced by their substitution patterns. A study on substituted halogenated coumarins demonstrated that these compounds exhibit activity against various bacterial strains. researchgate.net A particularly relevant analog, 3-acetyl-6-bromo-2H-chromen-2-one (CMRN1), was included in these investigations. researchgate.net Another related compound, 3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3), showed notable activity against several bacteria, including Bacillus cereus, Bacillus coagulans, and Streptococcus faecalis, with a minimum inhibitory concentration (MIC) of 0.75 mg/ml. researchgate.net

The structural similarity between 3-acetyl-6-bromo-2H-chromen-2-one and this compound suggests that the latter may also possess antibacterial properties. The presence of two bromo atoms and a slightly longer acyl chain could potentially enhance its activity. It has been noted that coumarin derivatives with CF3 and OH substituents have shown enhanced antibacterial activity against food-poisoning bacteria. mdpi.com

Table 2: Minimum Inhibitory Concentration (MIC) of an Analogous Brominated Coumarin

| Compound | Test Organism | MIC (mg/ml) |

|---|---|---|

| 3-(2-bromoacetyl)-2H-chromen-2-one (CMRN3) | Bacillus cereus | 0.75 |

| Bacillus coagulans | 0.75 | |

| Streptococcus faecalis | 0.75 | |

| Escherichia coli | 1.5 | |

| Staphylococcus aureus | 1.5 |

Data from a study on substituted halogenated coumarins. researchgate.net

Coumarin derivatives have also been evaluated for their antifungal properties. The study on substituted halogenated coumarins included screening against fungal strains, although the specific results for the bromo-substituted analogs were not as pronounced as their antibacterial effects. researchgate.net However, other studies have shown that coumarin derivatives can be effective antifungal agents. nih.gov The structural features, including halogenation and substitutions at various positions of the coumarin ring, play a crucial role in determining the antifungal potency. The lipophilicity and electronic nature of the substituents are key factors that influence the ability of these compounds to penetrate fungal cell membranes and interact with their molecular targets.

Antiproliferative and Cytotoxic Activities

The antitumor potential of coumarin compounds has garnered considerable attention due to their cytotoxic effects against a range of cancer types, including leukemia, renal cell carcinoma, and breast cancer. mdpi.com

Numerous studies have demonstrated the in vitro antiproliferative activity of coumarin derivatives. A study focused on derivatives of 3-acetyl-6-bromo-2H-chromen-2-one revealed their potential as antiproliferative agents. mdpi.comnih.gov In this research, various heterocyclic compounds were synthesized using 3-acetyl-6-bromo-2H-chromen-2-one as a starting material and were subsequently evaluated for their cytotoxic activity against the human liver carcinoma cell line (HepG2). mdpi.comnih.govresearchgate.netnih.gov

The results indicated that several derivatives exhibited significant antitumor activity. For example, a pyrazolo[1,5-a]pyrimidine (B1248293) derivative (7c), a thiazole (B1198619) derivative (23g), and a 1,3,4-thiadiazole (B1197879) derivative (18a), all synthesized from the 6-bromo-coumarin scaffold, showed promising IC50 values of 2.70 ± 0.28 µM, 3.50 ± 0.23 µM, and 4.90 ± 0.69 µM, respectively, against the HepG2 cell line. nih.govresearchgate.net Other derivatives also displayed moderate activity. nih.govresearchgate.net

Another study investigating coumarin-selenophene hybrids found that 2-amino-5-(6-bromo-2-oxo-2H-chromen-3-yl)selenophene-3-carbonitrile exhibited the highest cytotoxic activity against the MCF-7 breast cancer cell line, with an IC50 value of 10.84 µM. mersin.edu.tr These findings underscore the importance of the 6-bromo-coumarin moiety in designing potent anticancer agents.

Table 1: Cytotoxic Activity of 3-Acetyl-6-bromo-2H-chromen-2-one Analogs against HepG2 Cancer Cell Line

| Compound | Derivative Class | IC50 (µM) |

| 7c | Pyrazolo[1,5-a]pyrimidine | 2.70 ± 0.28 |

| 23g | Thiazole | 3.50 ± 0.23 |

| 18a | 1,3,4-Thiadiazole | 4.90 ± 0.69 |

Data sourced from references nih.govresearchgate.net

The cytotoxic effects of coumarins are believed to be mediated through various mechanisms. These can include the induction of apoptosis, interference with cell cycle progression, and the inhibition of key enzymes involved in cancer cell survival and proliferation. mdpi.comnih.gov

For instance, some coumarin derivatives have been shown to induce apoptosis in cancer cells, a form of programmed cell death that is a key target for cancer therapies. nih.gov This process is often confirmed through morphological changes and the activation of key executioner proteins like caspases. nih.gov Additionally, coumarins can interfere with signaling pathways crucial for tumor growth, such as the PI3K/Akt/mTOR pathway. nih.gov The inhibition of this pathway can lead to decreased cell proliferation and survival. nih.gov While the precise cytotoxic mechanisms of This compound have not been elucidated, the activities of its analogs suggest that it may also operate through similar pathways.

Antioxidant and Anti-inflammatory Properties

Coumarins are a well-established class of compounds possessing a wide spectrum of biological activities, including antioxidant and anti-inflammatory effects. researchgate.netnih.gov

The antioxidant activity of coumarins is often attributed to their ability to scavenge free radicals and chelate metal ions. nih.govmdpi.com The structural features of the coumarin nucleus, particularly the presence and position of hydroxyl and other substituent groups, play a crucial role in their radical scavenging potential. nih.govmdpi.comnih.gov

The mechanism of action for many antioxidants involves donating a hydrogen atom to a radical, thereby neutralizing it. mdpi.com The presence of bromine atoms on the phenolic ring of coumarins can influence their electronic properties and, consequently, their antioxidant activity. mdpi.com While direct studies on the radical scavenging mechanisms of This compound are lacking, the general principles of coumarin and bromophenol chemistry suggest that the dibrominated structure could contribute to its antioxidant profile. mdpi.com

Inflammation is a key pathological feature of many chronic diseases. Butyrate, a short-chain fatty acid, is known to modulate pro-inflammatory pathways. nih.gov It can down-regulate the expression of genes involved in the inflammatory response, such as those for nuclear factor-kappa B (NF-κB) and various pro-inflammatory cytokines. nih.gov The butyryl group in This compound suggests a potential for anti-inflammatory activity through similar mechanisms.

Furthermore, various natural and synthetic compounds are known to modulate key inflammatory pathways. For example, some compounds can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov They can also interfere with signaling cascades such as the NF-κB and MAPK pathways. nih.govmdpi.com Given the structural similarities to other anti-inflammatory agents, it is plausible that This compound could exert anti-inflammatory effects by modulating these critical pathways. However, specific experimental validation is necessary to confirm this hypothesis.

Other Reported Biological Activities in Preclinical Models

The coumarin nucleus is a recognized scaffold in the development of new antimalarial agents, with various derivatives showing promising activity against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria. researchgate.netnih.govniscpr.res.in The emergence of drug-resistant parasite strains necessitates the exploration of novel chemical entities, and coumarin hybrids have been a focus of such research. nih.govniscpr.res.in

Halogenated coumarin derivatives have been specifically investigated for their antiparasitic activities. nih.govmdpi.com For instance, a series of coumarin-based ferrocenyl 1,3-oxazine hybrids were synthesized and evaluated for their in vitro antimalarial potency. mdpi.com Within this series, compounds bearing a chlorine atom at the C6 position of the coumarin ring demonstrated notable activity against the chemosensitive 3D7 strain of P. falciparum. mdpi.com Specifically, the substitution with chlorine at C6 resulted in slightly better activity compared to fluorine at the same position for acyclic derivatives. mdpi.com While direct data on 6,8-dibromo analogs was not presented in this study, the findings underscore the importance of halogenation on the coumarin ring for antimalarial effects.

Another approach has been the synthesis of coumarin-triazole conjugates. niscpr.res.in A study on sulfonamide-based coumarin- niscpr.res.innih.govorscience.ru-triazole hybrids revealed that several compounds displayed significant in vitro antimalarial activity against the P. falciparum 3D7 strain, with IC50 values in the micromolar range. niscpr.res.in The most active compounds in this series featured a 7-hydroxymethyl-4-methyl-2H-chromen-2-one moiety. niscpr.res.in Although these compounds lack the specific 6,8-dibromo and 3-butyryl substitutions, they highlight the potential of the coumarin scaffold in generating potent antimalarial leads.

Furthermore, a study on halogenated coumarins for their effects against Anopheles arabiensis, a major malaria vector, showed that some 3-mono/dibromo acetyl and 6-halogenated coumarin analogs exerted significant larval mortality. researchgate.net This suggests that brominated coumarins could play a role in malaria control by targeting the mosquito vector.

| Compound Class | Specific Analog Example | Target Organism/Strain | Activity (IC50) | Reference |

| Coumarin-ferrocenyl 1,3-oxazine hybrid | 6-Chloro-coumarin derivative | P. falciparum (3D7) | 5.7 µM | mdpi.com |

| Sulfonamide-coumarin-triazole conjugate | 7-hydroxymethyl-4-methyl-coumarin derivative | P. falciparum (3D7) | 3.64 µM | niscpr.res.in |

| Halogenated Thiaplakortone A analog | Mono-brominated derivative | P. falciparum (Dd2) | 0.058 µM | nih.gov |

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, and the development of new anti-TB drugs is a critical area of research. researchgate.netnih.gov Coumarin and its derivatives have been identified as a promising class of compounds with potential antitubercular activity. researchgate.netnih.govnih.gov

The substitution pattern on the coumarin ring plays a crucial role in determining the antitubercular efficacy. A study on 4-methyl-7-substituted coumarin hybrids indicated that the presence of electron-withdrawing substituents was favorable for boosting anti-tubercular activity. nih.govresearchgate.net This is particularly relevant as bromine is an electron-withdrawing group. In this study, several coumarin-triazole hybrids and other derivatives showed potent activity against different TB strains. nih.govresearchgate.net

More directly related to the compound of interest, research on coumarin-thiazole derivatives has shown promising results. espublisher.com In one study, a coumarin-fused thiazole analog demonstrated a minimum inhibitory concentration (MIC) value of 1.6 µg/mL against M. tuberculosis. espublisher.com Another study on a coumarin-based analog of thiacetazone (B1682801), Coum-TAC, reported a MIC of 0.5 µg/mL against M. tb H37Rv. nih.gov

Furthermore, the synthesis of 3,4-(dicoumarin-3-yl)-2,5-diphenyl furans and pyrroles has yielded compounds with significant anti-tuberculosis activity. mdpi.com One derivative, 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione, exhibited a MIC of 1.6 μg/mL against M. tuberculosis H37Rv, which was more potent than the standard drugs pyrazinamide (B1679903) and streptomycin. mdpi.com While these compounds are structurally different from this compound, they demonstrate that modifications at the 3-position of the coumarin ring can lead to potent antitubercular agents.

| Compound Class | Specific Analog Example | Target Organism/Strain | Activity (MIC) | Reference |

| Coumarin-thiazole conjugate | Coumarin fused thiazole analog | M. tuberculosis | 1.6 µg/mL | espublisher.com |

| Coumarin-based thiacetazone analog | Coum-TAC | M. tb H37Rv | 0.5 µg/mL | nih.gov |

| Dicoumarin derivative | 2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione | M. tuberculosis H37Rv | 1.6 µg/mL | mdpi.com |

| 4-Methyl-7-substituted coumarin hybrid | Coumarin-triazole derivative (3k) | Replicating M. tb H37Rv | 4.63 µM | researchgate.net |

Neurodegenerative diseases like Alzheimer's disease represent a significant challenge to healthcare systems, and there is a growing interest in the neuroprotective potential of natural and synthetic compounds. researchgate.netorscience.rumdpi.com Coumarin derivatives have emerged as promising candidates due to their ability to target multiple pathways involved in neurodegeneration, such as oxidative stress, neuroinflammation, and apoptosis. researchgate.netnih.govnih.govnih.gov

A recent study on a 3-acyl coumarin analog, 3-acetylcoumarin (B160212), demonstrated significant neuroprotective effects in an aluminum chloride-induced rat model of Alzheimer's disease. nih.gov Treatment with 3-acetylcoumarin was found to alleviate neuroinflammatory responses and oxidative stress. The study showed that the compound restored the levels of oxidative stress enzymes and decreased the expression of inflammatory markers and caspases. nih.gov This suggests that the 3-acyl moiety is a key feature for the neuroprotective activity of coumarins.

Furthermore, halogenated coumarins have been investigated as multifunctional agents for neurodegenerative disorders. orscience.ruacs.org A series of halogenated coumarin-chalcones were synthesized and evaluated as inhibitors of monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BChE), enzymes implicated in the pathophysiology of Alzheimer's disease. acs.org Two compounds from this series, CC1 and CC2, were found to be selective and competitive inhibitors of MAO-B and also attenuated H₂O₂-induced cellular damage through their reactive oxygen species (ROS) scavenging effects. acs.org

Other studies have focused on the ability of coumarin derivatives to activate critical neuroprotective signaling pathways. mdpi.comnih.govnih.gov For example, certain coumarin derivatives have been shown to exert their neuroprotective action by activating the TRKB-CREB-BDNF pathway, which is involved in neuronal survival and plasticity. mdpi.comnih.gov These compounds were also found to reduce caspase activity, a key event in apoptosis or programmed cell death. mdpi.comnih.gov

| Compound Class | Specific Analog Example | Preclinical Model | Key Findings | Reference |

| 3-Acyl coumarin | 3-Acetylcoumarin | Aluminum chloride-induced Alzheimer's disease rat model | Alleviated neuroinflammation and oxidative stress | nih.gov |

| Halogenated coumarin-chalcone | CC1 and CC2 | In vitro enzyme assays and cell models | Selective inhibition of MAO-B and ROS scavenging | acs.org |

| 3,7-substituted coumarin | Propargylamine at C3, phenylethyloxy at C7 | MPP+-compromised SH-SY5Y neuroblastoma cells | Potent MAO-B inhibition and neuroprotection | nih.gov |

| Coumarin derivative | LMDS-1 and -2 | SH-SY5Y cells expressing ΔK280 tauRD-DsRed | Reduced tau aggregation, ROS, and caspase activity | nih.gov |

Computational and Theoretical Studies of 6,8 Dibromo 3 Butyryl 2h Chromen 2 One and Its Interactions

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the structural basis of a ligand's activity. For coumarin (B35378) derivatives, which are known to inhibit a range of enzymes, docking studies are crucial for predicting binding affinity and mechanism. nih.govresearchgate.net

Docking simulations for compounds analogous to 6,8-dibromo-3-butyryl-2H-chromen-2-one, particularly those targeting cholinesterases like Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), have been widely reported. nih.govut.ac.ir These studies typically reveal that the coumarin scaffold fits within the active site gorges of these enzymes. nih.govnih.gov The binding affinity is quantified by a docking score, with more negative values indicating a more favorable interaction. For various coumarin derivatives, these scores often range from -7 to -10 kcal/mol, suggesting strong binding potential. acs.orgnih.gov

Table 1: Representative Docking Scores of Coumarin Analogs Against Various Enzymes

| Coumarin Derivative Type | Target Enzyme | Typical Docking Score (kcal/mol) |

|---|---|---|

| Coumarin-3-carboxamide | Acetylcholinesterase (AChE) | -8.5 to -9.5 |

| 3-Benzoyl-coumarin | Dipeptidyl Peptidase III (hDPP III) | -7.0 to -8.0 |

| Coumarin-Thiazole Hybrid | Lanosterol 14α-demethylase | -9.0 to -11.0 |

| Coumarin-Pyrimidine Hybrid | α-Glucosidase | -6.5 to -7.5 |

Ligand-Enzyme Interaction Analysis (e.g., Hydrogen Bonding, Pi-stacking)

The stability of a ligand-protein complex is determined by a network of non-covalent interactions. For coumarin derivatives, these primarily include hydrogen bonds and π-π stacking.

Hydrogen Bonding: The carbonyl oxygen of the coumarin lactone ring is a common hydrogen bond acceptor. In the context of AChE, for instance, this group can form hydrogen bonds with the hydroxyl group of key amino acid residues like Tyrosine (Tyr) 130. nih.gov The butyryl group at the 3-position of this compound introduces another carbonyl oxygen, providing an additional site for potential hydrogen bonding within the active site.

π-π Stacking: The aromatic benzopyrone core of the coumarin scaffold is crucial for establishing π-π stacking interactions with aromatic residues in the enzyme's binding pocket. researchgate.net In cholinesterases, residues such as Tryptophan (Trp) 86 and Tyr337 in the catalytic anionic site (CAS) and Trp231 in the acyl pocket are frequently involved in such interactions with coumarin inhibitors. researchgate.netnih.gov The dibrominated benzene (B151609) ring of this compound would be expected to participate significantly in these stacking interactions.

Identification of Key Binding Site Residues

Molecular docking studies on coumarin analogs have successfully identified key amino acid residues that are critical for binding. In AChE, the active site is a narrow gorge composed of a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov

Catalytic Active Site (CAS): Key residues for coumarin binding within the CAS of AChE often include Trp86, Tyr130, and His447. nih.govresearchgate.net

Acyl Pocket & Peripheral Anionic Site (PAS): In BChE, which has a larger active site, residues like Trp82, Trp231, Leu286, Val288, and Tyr332 are important for accommodating and interacting with coumarin ligands. researchgate.netnih.gov The butyryl side chain of the title compound is likely to orient towards the acyl-binding pocket.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a way to assess the stability of the ligand-target complex predicted by docking. bohrium.comnih.gov These simulations, often run for periods ranging from 50 to 100 nanoseconds, can validate the docking pose and reveal conformational changes in both the ligand and the protein upon binding. acs.orgnih.gov

Stability and Dynamic Behavior of Ligand-Target Complexes

The stability of the complex is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable complex is indicated by a low and converging RMSD value, suggesting that the ligand remains securely bound within the active site without significant fluctuations. researchgate.net MD simulations on coumarin-enzyme complexes have consistently demonstrated the stability of these interactions, supporting the docking predictions. nih.govnih.gov The binding free energy, calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), further quantifies the stability, with highly negative values indicating favorable and stable binding. acs.orgnih.gov

Conformational Changes Upon Ligand Binding

MD simulations can also reveal subtle conformational changes in the enzyme's active site upon ligand binding. These changes can either facilitate a more optimal binding pose ("induced fit") or be a consequence of the ligand's presence. The flexibility of the butyryl side chain in this compound means it can adopt various conformations to best fit the contours of the binding pocket, a dynamic process that can be effectively studied with MD simulations.

In Silico ADMET Predictions (Methodology)

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico ADMET prediction models offer a rapid screening method in the early stages of drug discovery. mdpi.com

These predictions are based on the molecule's structure and are calculated using various software and web servers like pkCSM or SwissADME. ut.ac.irnih.gov The methodology involves calculating a range of physicochemical and pharmacokinetic parameters.

Table 2: Key In Silico ADMET Parameters and Their Significance

| Parameter | Description | Significance for Drug Development |

|---|---|---|

| Lipinski's Rule of Five | A set of rules (e.g., MW ≤ 500, LogP ≤ 5) to evaluate drug-likeness and predict oral bioavailability. | Helps to filter out compounds with poor pharmacokinetic profiles. mdpi.com |

| Aqueous Solubility (LogS) | Predicts the solubility of the compound in water. | Crucial for absorption and formulation. |

| Human Intestinal Absorption (%) | Estimates the percentage of the compound absorbed from the gut. | A key factor for oral drug efficacy. mdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB to act on the central nervous system. | Essential for neuroactive drugs, but undesirable for peripherally acting drugs. ut.ac.ir |

| CYP450 Inhibition | Predicts if the compound will inhibit key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Inhibition can lead to drug-drug interactions. |

| hERG Inhibition | Predicts the potential for the compound to block the hERG K+ channel. | A critical indicator for potential cardiotoxicity. mdpi.com |

For coumarin derivatives, in silico ADMET studies often show good oral bioavailability and absorption, though potential for metabolism via CYP enzymes is a common consideration for this class of compounds. ut.ac.irmdpi.com The presence of two bromine atoms and a butyryl group in this compound would significantly influence its lipophilicity and, consequently, its ADMET profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. sdiarticle3.commdpi.com These models are instrumental in drug discovery for predicting the activity of new chemical entities, thereby saving time and resources by prioritizing the synthesis and testing of the most promising candidates. sdiarticle3.comresearchgate.net While no specific QSAR studies have been published for this compound, extensive research on various coumarin derivatives provides a solid framework for understanding the structural features that may govern its biological activities.

The development of robust and predictive QSAR models is a multi-step process that involves the careful selection of a dataset of compounds, calculation of molecular descriptors, and the application of statistical methods to build and validate the model. mdpi.com For coumarin derivatives, various QSAR models have been developed to predict a wide range of biological activities, including antioxidant, anticancer, and antimicrobial effects. nih.govtbzmed.ac.irnih.gov

Multiple Linear Regression (MLR) is a commonly employed statistical technique in QSAR studies of coumarins. nih.govresearchgate.net This method generates a linear equation that correlates the biological activity with a combination of molecular descriptors. nih.gov For instance, a study on the antioxidant activity of coumarin derivatives developed a highly predictive two-descriptor MLR model. nih.gov The model's reliability was confirmed through rigorous internal and external validation procedures. nih.gov

Genetic algorithms (GA) are often used in conjunction with MLR to select the most relevant descriptors from a large pool of calculated variables, a crucial step in avoiding overfitting and building a robust model. tbzmed.ac.ir The statistical quality of the developed QSAR models is assessed using several parameters. The squared correlation coefficient (R²) indicates the goodness of fit, while the cross-validated squared correlation coefficient (Q² or R²cv) assesses the model's internal predictive ability. mdpi.comnih.gov External validation, using a separate test set of compounds, provides a measure of the model's ability to predict the activity of new, untested molecules. mdpi.commdpi.com

Different QSAR approaches, such as descriptor-based QSAR, 3D-pharmacophore mapping, and Hologram QSAR (HQSAR), have been utilized to identify the essential structural attributes for the biological activity of coumarin derivatives. mdpi.comnih.gov These models serve as valuable tools for screening virtual libraries of coumarin compounds to identify potential new therapeutic agents. mdpi.com

Here is an interactive data table summarizing the statistical validation of various QSAR models developed for coumarin derivatives:

| Biological Activity | Model Type | R² | Q² (LOO) | R²ext | Reference |

| Antioxidant | MLR | 0.924 | Not Reported | 0.887 | nih.gov |

| Anticancer (HepG2) | GA-MLR | 0.692 | Not Reported | Not Reported | tbzmed.ac.ir |

| Anticancer (JNK1 inhibition) | 4D-QSAR | 0.785 | 0.698 | 0.701 | nih.gov |

| Anticancer (MCF-7) | DFT-based QSAR | 0.904 | 0.894 | Not Reported | sdiarticle3.com |

| Anticancer (CDK inhibition) | 2D-QSAR | 0.748 | 0.618 | 0.73 | nih.gov |

R²: Squared correlation coefficient; Q² (LOO): Leave-one-out cross-validated squared correlation coefficient; R²ext: External validation squared correlation coefficient; MLR: Multiple Linear Regression; GA: Genetic Algorithm; 4D-QSAR: Four-Dimensional Quantitative Structure-Activity Relationship; DFT: Density Functional Theory; 2D-QSAR: Two-Dimensional Quantitative Structure-Activity Relationship.

The analysis of QSAR models allows for the identification of specific molecular descriptors that significantly influence the biological activity of coumarin derivatives. These descriptors are numerical representations of the physicochemical properties of the molecules.

For the antioxidant activity of coumarins, descriptors related to molecular complexity, the presence of hydrogen bond donors, and lipophilicity have been shown to be important. nih.gov The fused benzene ring and the oxygen atom of the pyran ring are considered key pharmacophoric features for antioxidant activity. mdpi.comdoaj.org

In the context of anticancer activity, a variety of descriptors have been identified as crucial. Quantum chemical descriptors, such as the dipole moment and the energetic gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have been correlated with the anticancer activity of coumarins against breast cancer cell lines. sdiarticle3.com For the inhibition of cyclin-dependent kinases (CDK), the dipole moment and the number of hydrogen bond donors were found to be strongly related to the inhibitory activity. nih.gov Furthermore, 4D-QSAR studies on coumarin derivatives as JNK1 inhibitors highlighted the importance of Coulombic potential energy-based descriptors, suggesting that electrostatic interactions play a significant role. nih.gov

The antibacterial activity of simple coumarins has also been linked to specific structural features. For instance, the presence of a methoxy (B1213986) group at the C-7 position and a hydroxyl group at either the C-6 or C-8 position is effective against a broad spectrum of bacteria. nih.gov

Based on these general findings for the coumarin class, it can be inferred that the biological activity of this compound would be influenced by its specific substitution pattern. The two bromine atoms at positions 6 and 8 would significantly impact its lipophilicity, electronic properties, and steric profile. The butyryl group at position 3 would also contribute to these properties and could be involved in hydrogen bonding or other interactions with a biological target.

Below is an interactive data table of structural descriptors found to be important for the biological activity of coumarin derivatives:

| Descriptor Type | Specific Descriptor | Influence on Biological Activity | Biological Activity | Reference |

| Topological | Molecular Complexity | Important for activity | Antioxidant | nih.gov |

| Electronic | Dipole Moment | Strong correlation with activity | Anticancer (CDK inhibition) | nih.gov |

| Electronic | Energetic Gap (HOMO-LUMO) | Correlated with activity | Anticancer (MCF-7) | sdiarticle3.com |

| Hydrogen Bonding | Number of H-bond donors | Important for activity | Antioxidant, Anticancer | nih.govnih.gov |

| Lipophilicity | Lipophilic Character | Important parameter | Antioxidant | nih.gov |

| Constitutional | Methoxy group at C-7 | Favorable for activity | Antibacterial | nih.gov |

| Constitutional | Hydroxyl group at C-6 or C-8 | Favorable for activity | Antibacterial | nih.gov |

| Electrostatic | Coulombic Potential Energy | Important for activity | Anticancer (JNK1 inhibition) | nih.gov |

Future Directions and Research Gaps for 6,8 Dibromo 3 Butyryl 2h Chromen 2 One

Exploration of Novel Synthetic Routes

The currently documented synthesis of related compounds, such as 6-bromo-3-butyryl-2H-chromen-2-one, involves the reaction of ethyl butyrylacetate with 5-bromosalicylaldehyde. chemicalbook.com A plausible route for 6,8-dibromo-3-butyryl-2H-chromen-2-one would logically involve a similar condensation reaction, but starting with 3,5-dibromosalicylaldehyde (B1199182).

Future research should focus on optimizing this presumed pathway and exploring entirely new synthetic strategies. The development of more efficient, cost-effective, and environmentally benign synthetic methods is crucial for producing a diverse library of derivatives for biological screening. Areas ripe for exploration include:

Microwave-assisted organic synthesis (MAOS): This technique could significantly reduce reaction times and improve yields.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher purity and safer handling of reagents.

Catalytic methods: Investigating novel catalysts for the key condensation and cyclization steps could enhance efficiency and selectivity.

A comparative table of potential synthetic starting materials is presented below.

| Starting Aldehyde | Starting β-ketoester | Potential Product |

| 5-Bromosalicylaldehyde | Ethyl butyrylacetate | 6-Bromo-3-butyryl-2H-chromen-2-one |

| 3,5-Dibromosalicylaldehyde | Ethyl butyrylacetate | This compound |

| Salicylaldehyde (B1680747) | Ethyl butyrylacetate | 3-Butyryl-2H-chromen-2-one |

Advanced Derivatization for Enhanced Potency and Selectivity

The core structure of this compound offers multiple sites for chemical modification to enhance its biological activity and selectivity. Research on related 3-acetyl-6-bromo-2H-chromen-2-one has demonstrated that the acetyl group is a versatile handle for creating a variety of heterocyclic derivatives, including pyrazoles and thiadiazoles. nih.govmdpi.com

Future derivatization strategies for the butyryl group at the C3 position and the aromatic ring could include:

Modification of the Butyryl Chain: Introducing different functional groups, such as amides, esters, or other alkyl chains, could modulate lipophilicity and target engagement.

Introduction of Heterocyclic Moieties: As shown with related coumarins, fusing or linking heterocyclic rings like pyrazoles, imidazoles, or triazoles can lead to compounds with potent and specific biological activities. nih.govmdpi.commdpi.com For instance, the reaction of a related enaminone with hydrazines has been shown to yield pyrazole (B372694) derivatives. mdpi.com

Substitution at the Bromine Positions: While challenging, the selective replacement of one or both bromine atoms with other functional groups could fine-tune the electronic properties and steric profile of the molecule.

Deeper Elucidation of Molecular Mechanisms

While the precise molecular targets of this compound are unknown, the broader coumarin (B35378) class is known to interact with a wide range of biological targets. mdpi.com For example, some coumarin-3-acyl derivatives have been identified as inhibitors of monoamine oxidases (MAO), enzymes implicated in neurodegenerative diseases. nih.gov

A critical research gap is the identification of the specific cellular pathways and molecular targets modulated by this compound. Future investigations should employ a range of biochemical and cellular assays to:

Screen against a panel of kinases, proteases, and other enzymes: This will help to identify primary molecular targets.

Investigate effects on signaling pathways: Studying the impact on key cellular signaling cascades, such as NF-κB, MAPK, and PI3K/Akt, will provide insights into its mechanism of action.

Utilize computational docking studies: In silico modeling can predict binding modes and affinities for potential targets, guiding further experimental work. nih.gov

Development of Multi-Target Directed Ligands

The complexity of diseases like Alzheimer's has spurred the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple disease-relevant targets. nih.govbohrium.comnih.gov The 2H-chromen-2-one scaffold has proven to be a valuable framework for designing MTDLs, particularly for neurodegenerative disorders. mdpi.commdpi.com

Future research should explore the potential of this compound as a scaffold for MTDLs. This could involve:

Hybridization with other pharmacophores: Combining the coumarin core with moieties known to inhibit other key targets, such as cholinesterases or beta-secretase in the context of Alzheimer's disease.

Design of dual-action inhibitors: For example, creating derivatives that inhibit both an enzyme and a receptor involved in a particular disease pathology.

The table below summarizes some multi-target strategies involving the coumarin scaffold.

| Coumarin Derivative Type | Targeted Biological Activities | Reference |

| Coumarin-propargylamine derivatives | Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) inhibition | mdpi.com |

| Coumarin-dithiocarbamate conjugates | Cholinesterase inhibition and antioxidant activity | mdpi.com |

| 3-Arylcoumarin/lipoic acid conjugates | AChE inhibition, metal chelation, and antioxidant properties | mdpi.com |

Integration of Omics Data for Mechanistic Insights

To gain a comprehensive understanding of the biological effects of this compound, future research should leverage "omics" technologies. Transcriptomics, proteomics, and metabolomics can provide an unbiased, system-wide view of the cellular response to this compound. While multi-omics analysis has been applied to study coumarins in plants, its application to specific synthetic coumarins in a pharmacological context is an emerging area. nih.gov

Key research directions include:

Transcriptomic analysis (RNA-seq): To identify genes whose expression is altered in response to treatment with the compound.

Proteomic analysis: To identify changes in protein expression and post-translational modifications.

Metabolomic analysis: To uncover alterations in cellular metabolic pathways.

Integrating these large datasets can reveal novel mechanisms of action, identify biomarkers of response, and uncover potential off-target effects, thereby guiding the development of safer and more effective drugs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6,8-dibromo-3-butyryl-2H-chromen-2-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves bromination of a pre-functionalized coumarin scaffold. For example, dibromination at the 6- and 8-positions can be achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid under controlled temperature (0–25°C). The butyryl group at position 3 is introduced via Friedel-Crafts acylation using butyryl chloride and a Lewis acid catalyst (e.g., AlCl₃). Optimization involves monitoring reaction progress via TLC or HPLC and adjusting stoichiometry, solvent polarity, or reaction time to minimize side products like over-bromination or acyl migration .

- Characterization : Post-synthesis, use NMR (¹H/¹³C) to confirm substitution patterns and LC-MS to verify purity. X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. How should researchers safely handle this compound in the laboratory?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions due to potential dust or vapor release.

- Storage : Store in a desiccator at 2–8°C, away from light and moisture, to prevent decomposition.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- Key Techniques :

- NMR : ¹H NMR identifies aromatic proton environments (e.g., coupling constants for bromine-induced deshielding). ¹³C NMR confirms carbonyl (C=O) and quaternary carbon positions.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula; ESI-MS detects fragmentation patterns.

- Contradiction Resolution : Discrepancies between calculated and observed spectra (e.g., unexpected peaks) may arise from impurities or tautomerism. Cross-validate with alternative methods (e.g., IR for carbonyl groups) or recrystallize to improve sample purity .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using software like SHELXL, and what challenges arise during refinement?

- Refinement Workflow :

Data Collection : Use a single-crystal X-ray diffractometer (e.g., Bruker D8 VENTURE) at low temperature (100 K) to minimize thermal motion.

Structure Solution : Employ direct methods (SHELXT) for phase determination.

Refinement : Iteratively refine atomic positions, displacement parameters, and occupancy factors in SHELXL. Apply restraints for disordered regions (e.g., butyryl side chains).

- Challenges : Heavy atoms (Br) cause absorption effects; apply multi-scan corrections (SADABS). Twinning or low-resolution data may require alternative space group assignments or Hirshfeld atom refinement (HAR) .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies of dibrominated coumarins?

- Approaches :

- Dose-Response Replication : Ensure consistent assay conditions (e.g., cell lines, incubation time) across replicates.

- Metabolic Stability Testing : Use liver microsomes to assess whether metabolic degradation alters activity.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions and reconcile discrepancies between in vitro and in vivo results .

Q. How can researchers optimize the regioselectivity of bromination in coumarin derivatives to avoid 6,8-dibromo byproducts?

- Regioselective Bromination :

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at specific positions to steer bromination away from 6/8-sites.

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states favoring mono-bromination.

- Catalytic Systems : Employ Pd-catalyzed protocols for controlled C–H activation. Monitor reaction progress with in situ Raman spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.